2-Chloro-3-methylbutanoic acid
Overview
Description
2-Chloro-3-methylbutanoic acid is an organic compound with the molecular formula C5H9ClO2. It is a chlorinated derivative of butanoic acid and is known for its use in various chemical reactions and industrial applications .
Scientific Research Applications
2-Chloro-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Safety and Hazards
Mechanism of Action
Target of Action
As a carboxylic acid derivative, it can potentially interact with various biological targets, including enzymes and receptors, depending on its specific structure and functional groups .
Mode of Action
They can form amide, ester, anhydride, and chloride derivatives . The presence of the chloro and methyl groups may also influence its reactivity and interactions with biological targets .
Biochemical Pathways
Carboxylic acids and their derivatives are involved in numerous biochemical pathways, including fatty acid metabolism and amino acid synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-3-methylbutanoic acid are not well-studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution in the body would depend on factors such as its lipophilicity, protein binding, and membrane permeability .
Result of Action
As a carboxylic acid derivative, it may participate in various biochemical reactions and influence cellular processes such as enzyme activity, signal transduction, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and reactivity . Furthermore, the compound’s action can also be influenced by the specific biological environment, including the presence of specific enzymes, pH of the cellular environment, and the presence of other metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylbutanoic acid can be synthesized through several methods. One common method involves the chlorination of 3-methylbutanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
CH3CH2CH(CH3)COOH+SOCl2→CH3CH2CH(CH3)COCl+SO2+HCl
The resulting acid chloride is then hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) to form 3-methylbutanoic acid.
Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reacting with amines to form amides
Common Reagents and Conditions
Hydroxide Ions (OH-): Used in substitution reactions to replace the chlorine atom.
Alcohols and Acid Catalysts: Used in esterification reactions.
Amines: Used in amidation reactions
Major Products Formed
3-Methylbutanoic Acid: Formed through substitution reactions.
Esters: Formed through esterification reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic Acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-2-methylbutanoic Acid: Has a different substitution pattern, leading to different reactivity and applications
Uniqueness
2-Chloro-3-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
2-chloro-3-methylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJFSPKEIAZAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019537 | |
Record name | 2-chloro-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921-08-4 | |
Record name | NSC227889 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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